molecular formula C13H13NO3 B1582890 Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate CAS No. 300590-94-7

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B1582890
CAS No.: 300590-94-7
M. Wt: 231.25 g/mol
InChI Key: ZBJWZYUUWDUKMK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (CAS 300590-94-7) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . Its structure features a hydroxyl group at position 4, a methyl group at position 2, and an ethyl ester moiety at position 6 (Figure 1). Key physicochemical properties include an XLogP3 value of 2.2, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 55.4 Ų, reflecting its hydrogen-bonding capacity .

This compound serves as a precursor in synthesizing bioactive derivatives. For example, reacting it with hydrazine hydrate yields 4-hydroxy-2-methylquinoline-6-carbohydrazide, which can be cyclized into triazole or thiadiazole derivatives for pharmaceutical applications .

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283187
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300590-94-7
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation via Isatoic Anhydride and Ethyl Acetoacetate

A robust and well-documented method involves two main steps:

  • Step 1: Formation of Isatoic Anhydride
    Commercially available 2-aminobenzoic acid is converted into isatoic anhydride using triphosgene in tetrahydrofuran (THF) as solvent under mild conditions. This step efficiently activates the anthranilic acid for subsequent cyclization.

  • Step 2: Cyclization with Ethyl Acetoacetate
    The isatoic anhydride is reacted with the sodium enolate of ethyl acetoacetate, generated in situ with sodium hydroxide, in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). Heating facilitates ring closure to form the quinoline scaffold bearing the 4-hydroxy and 2-methyl substituents along with an ester group at the 3-position (or 6-position depending on regioselectivity). The reaction typically proceeds with moderate to good yields (e.g., 58%) and affords a white solid product after purification.

Reaction Scheme Summary:

Step Reagents & Conditions Product Yield (%)
1 2-Aminobenzoic acid + triphosgene, THF, RT Isatoic anhydride Quantitative
2 Isatoic anhydride + sodium enolate of ethyl acetoacetate, DMA, heat Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate ~58

Use of Ethyl Acetopyruvate for Regioselective Synthesis

An alternative approach employs ethyl acetopyruvate instead of ethyl acetoacetate to introduce an ethyl 2-oxoacetate residue at the 3-position of the quinoline ring. This method allows access to regioisomeric quinolines with different substitution patterns, which are valuable for synthesizing derivatives relevant to biological targets such as HIV integrase inhibitors. The reaction involves careful control of regioselectivity due to the presence of two carbonyl groups in ethyl acetopyruvate, which can lead to multiple cyclization pathways.

Classical Quinoline Syntheses and Esterification

Other classical synthetic routes include:

  • Gould–Jacobs and Friedländer Reactions:
    These methods synthesize quinoline cores from aminobenzaldehydes or aminoketones with β-ketoesters, followed by functional group modifications to install the hydroxy, methyl, and ester groups at the desired positions.

  • Esterification of Carboxylic Acid Intermediates:
    Starting from 2-methyl-6-quinolinecarboxylic acid, esterification with ethanol under acidic conditions yields the ethyl ester derivative.

Industrial and Green Chemistry Approaches

Industrial synthesis scales up these methods using:

  • Continuous flow reactors to improve reaction control and yield.
  • Catalysts such as p-toluenesulfonic acid or sulfuric acid to promote cyclization.
  • Green chemistry techniques including microwave-assisted synthesis and solvent-free conditions to enhance sustainability and reduce environmental impact.

Analytical and Characterization Data

The synthesized compound is characterized by:

  • Melting Point: 224–228 °C.
  • Infrared Spectroscopy (IR): Key absorptions at 2873 cm⁻¹ (C–H stretch) and 1717 cm⁻¹ (ester carbonyl).
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR (DMSO-d6, 400 MHz) signals include aromatic protons (7.35–8.06 ppm), ethyl ester quartet and triplet (4.24 and 1.28 ppm), and methyl singlet at 2.34 ppm.
    • ^13C NMR confirms carbonyl and aromatic carbons consistent with the quinoline structure.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Positioning Yield (%) Notes
Isatoic anhydride + ethyl acetoacetate 2-Aminobenzoic acid, ethyl acetoacetate Triphosgene (THF), NaOH, DMA, heat 4-hydroxy, 2-methyl, 6-carboxylate ~58 Well-established, moderate yield
Ethyl acetopyruvate cyclization 2-Aminobenzoic acid derivatives, ethyl acetopyruvate Similar to above, regioselectivity control 3-position ethyl 2-oxoacetate Variable For regioisomeric quinolines
Gould–Jacobs/Friedländer + esterification Aminobenzaldehydes/ketones, β-ketoesters Acid catalysis, reflux, ethanol esterification Variable Variable Classical methods, multi-step
Industrial scale synthesis Same as lab scale Continuous flow, acid catalysts, green methods Same as lab scale Optimized Enhanced yield, greener processes

Research Findings and Optimization Notes

  • Yield Optimization: Use of transition metal catalysts (e.g., Pd) and microwave irradiation can reduce reaction times and increase yields by 30–50% for related quinoline esters.
  • Reaction Monitoring: In-situ Fourier-transform infrared spectroscopy (FTIR) helps track intermediate formation, allowing dynamic adjustment of reaction parameters.
  • Purification: Vacuum filtration and drying under high vacuum are effective for isolating the product as a white solid.
  • Stability: The ester group is sensitive to hydrolysis under strong acidic or basic conditions; storage under inert atmosphere at low temperature (-20 °C) is recommended to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with various molecular targets. The hydroxy group at the 4-position can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate

Structure : Features a methoxy group at position 6, an aryl group at position 2, and a methyl ester at position 4 .
Key Differences :

  • Substituent Positions : The ester (position 4 vs. 6) and methoxy (position 6 vs. hydroxyl at 4) groups alter electronic distribution and solubility.
  • Synthesis: Prepared via alkylation of carboxylic acid intermediates using methyl iodide and potassium carbonate, differing from the hydrazine-based derivatization of the target compound .

Methyl 4-Hydroxyquinoline-2-Carboxylate (CAS 5965-59-3)

Structure : Hydroxyl at position 4 and methyl ester at position 2 .
Key Differences :

  • Lipophilicity : Higher XLogP3 (2.5 ) due to the absence of a methyl group at position 2, increasing membrane permeability .

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

Structure : Methoxy at position 6, methyl at position 1, and an oxo group at position 2 .
Key Differences :

  • Ring Saturation: The 1,2-dihydroquinoline backbone increases planarity, influencing π-π stacking interactions.
  • Applications : Used in heterocyclic building blocks for alkaloid-like compounds, highlighting structural versatility in drug design .

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate

Structure: Amino group at position 6, hydroxyl at 4, and methyl ester at 2 . Key Differences:

  • Hydrogen Bonding: The amino group (position 6) enhances hydrogen-bond donor capacity (TPSA: 71.4 Ų), improving solubility but reducing blood-brain barrier penetration .
  • Bioactivity: Amino-substituted quinolines are explored as kinase inhibitors, contrasting with the carbohydrazide applications of the target compound .

Structural and Functional Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Applications
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate 4-OH, 2-CH₃, 6-COOEt 231.25 2.2 55.4 Precursor for triazoles
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-OCH₃, 2-Ar, 4-COOMe ~260 (varies) ~2.8 ~50 P-gp inhibition
Methyl 4-hydroxyquinoline-2-carboxylate 4-OH, 2-COOMe 203.18 2.5 65.6 Not reported
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate 6-OCH₃, 1-CH₃, 2-O, 4-COOEt 245.28 1.8 58.6 Alkaloid synthesis
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate 6-NH₂, 4-OH, 2-COOMe 218.21 1.5 71.4 Kinase inhibition

Biological Activity

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (EHMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

EHMQ primarily acts as an agonist of the G protein-coupled receptor GPR35 . This receptor is implicated in various physiological processes, including inflammation and pain perception. The activation of GPR35 by EHMQ can influence multiple signaling pathways, leading to a range of cellular responses.

Biochemical Pathways

  • Inflammation Modulation: EHMQ's interaction with GPR35 may play a role in reducing inflammatory responses.
  • Pain Perception: By modulating pain pathways, EHMQ could potentially serve as an analgesic agent.

Pharmacokinetics

EHMQ exhibits favorable pharmacokinetic properties:

  • High gastrointestinal absorption : This suggests effective oral bioavailability.
  • Permeability across the blood-brain barrier : This characteristic is crucial for central nervous system applications.

Biological Activity

EHMQ has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that EHMQ demonstrates antimicrobial activity , particularly against certain bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Activity

Preliminary studies suggest that EHMQ may possess antiviral properties , making it a candidate for further investigation in the context of viral infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EHMQ:

  • Inhibition of HIV-1 Replication : In a study assessing various quinoline derivatives, EHMQ was found to inhibit the replication of HIV-1 in Hela cell cultures. Its efficacy was compared to standard nucleoside reverse transcriptase inhibitors, demonstrating promising results .
  • Cytotoxicity Against Cancer Cell Lines : EHMQ has been evaluated for its cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The compound exhibited IC50 values indicating significant antiproliferative activity .
  • Anti-inflammatory Effects : EHMQ's potential to modulate inflammatory pathways has been explored in animal models, showing reduced markers of inflammation when administered.

Data Tables

The following table summarizes key findings related to the biological activities of EHMQ:

Activity TypeTarget Organism/Cell LineIC50/EffectivenessStudy Reference
AntimicrobialStaphylococcus aureusInhibition observed
AntiviralHIV-1Effective inhibition
CytotoxicityMCF-7IC50 = 20 nM
Anti-inflammatoryAnimal modelsReduced inflammation markers

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, and how are intermediates characterized?

this compound can be synthesized via classical quinoline protocols such as the Gould–Jacob or Friedländer reactions, followed by functionalization at specific positions. For example, esterification of a carboxylic acid intermediate (e.g., 2-methyl-6-quinolinecarboxylic acid, as in ) with ethanol under acidic conditions is a key step. Intermediates are typically characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC for purity assessment .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

A combination of X-ray crystallography (to resolve bond lengths and angles) and NMR spectroscopy (to verify proton environments) is recommended. For instance, crystallographic data from related quinoline esters (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate in ) highlight the importance of intermolecular interactions like C–H⋯π bonding, which can influence packing and stability .

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

While direct data is limited, analogs such as 2-hydroxy-6-methoxyquinoline-4-carboxylic acid () suggest moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). Storage should follow guidelines for quinoline derivatives: dry, inert atmosphere (argon/N₂) and −20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Transition metal catalysts (e.g., Pd for cross-coupling) and green protocols (e.g., microwave-assisted synthesis) improve efficiency. For example, notes that ultrasound irradiation reduces reaction times by 30–50% for similar quinoline esters. Monitoring by in-situ FTIR helps track intermediate formation and adjust conditions dynamically .

Q. What challenges arise in resolving crystallographic data for quinoline derivatives like this compound?

Crystallization may be hindered by conformational flexibility or polymorphism. Using SHELXL ( ) for refinement and high-resolution data (≤1.0 Å) ensures accurate modeling of substituent orientations. For example, resolved puckering in a pyrroloquinoline derivative via C–H⋯π interactions, a strategy applicable here .

Q. How can researchers assess the biological activity of this compound?

Begin with in vitro assays targeting enzymes like kinases or topoisomerases, given quinoline’s known role in DNA intercalation (). Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by SAR studies modifying the hydroxy or methyl groups to enhance potency .

Q. How should contradictory data on reaction outcomes or biological activities be addressed?

For synthesis contradictions (e.g., variable yields), replicate conditions using DoE (Design of Experiments) to identify critical factors (e.g., solvent purity, catalyst loading). In biological studies, validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization) and check for impurities using LC-MS .

Q. What discrepancies might arise between NMR and crystallographic data for this compound?

Dynamic effects in solution (e.g., rotamerism of the ethyl ester) can cause NMR signal splitting, whereas crystallography captures a static structure. For accurate comparison, perform VT-NMR (variable temperature) to assess conformational flexibility and correlate with solid-state data .

Q. How does the compound’s stability vary under acidic/basic conditions?

Hydrolysis of the ester group is likely under strong acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH/EtOH). Stability studies using HPLC-MS can track degradation products. For example, shows that ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate hydrolyzes to its carboxylic acid at 90% yield under reflux .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

Combine DFT calculations (e.g., Gaussian) to map electronic properties with MD simulations (e.g., GROMACS) to assess protein-ligand dynamics. highlights the use of CoMFA/CoMSIA for quinoline analogs to correlate substituent effects with biological activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Reactant of Route 2
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Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

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